

# **Application Notes and Protocols for Flow Cytometry Analysis of Z-360 Effects**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Z-360    |           |
| Cat. No.:            | B1676968 | Get Quote |

#### Introduction

**Z-360**, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Research has demonstrated its potential in cancer therapy, particularly in pancreatic cancer, through the modulation of key signaling pathways and the tumor microenvironment.[2][3] Flow cytometry is a powerful technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells, making it an invaluable tool for elucidating the cellular mechanisms of action of therapeutic compounds like **Z-360**.[4][5]

These application notes provide an overview of potential flow cytometry applications for studying the effects of **Z-360** on cancer cells and immune cells. The protocols detailed below are based on standard flow cytometry procedures for analyzing the known molecular targets of **Z-360**.

## Analysis of Tumor-Infiltrating Lymphocytes (TILs) in Pancreatic Cancer Models

Application: **Z-360**, as a CCK-2 receptor antagonist, has been shown to alter the tumor microenvironment in pancreatic cancer by increasing the infiltration of cytotoxic T lymphocytes and reducing the population of immunosuppressive regulatory T cells (Tregs).[2] Flow cytometry can be utilized to quantify these changes in immune cell populations within the tumor.



#### Illustrative Data:

The following table summarizes representative quantitative data on the effects of a CCK receptor antagonist on the composition of tumor-infiltrating lymphocytes in a murine pancreatic cancer model, as analyzed by flow cytometry.[2]

| Cell Population         | Treatment Group | Percentage of CD45+ Cells<br>(Mean ± SD) |
|-------------------------|-----------------|------------------------------------------|
| CD4+ T Cells            | Control         | 8.5 ± 2.1%                               |
| CCK Receptor Antagonist | 15.2 ± 3.5%     |                                          |
| CD8+ T Cells            | Control         | 5.1 ± 1.5%                               |
| CCK Receptor Antagonist | 10.8 ± 2.9%     |                                          |
| Foxp3+ Tregs            | Control         | 4.2 ± 1.1%                               |
| CCK Receptor Antagonist | 1.9 ± 0.7%      |                                          |

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for TIL analysis by flow cytometry.



#### Protocol:

- Tumor Dissociation:
  - Excise tumors from control and Z-360-treated animals.
  - Mechanically dissociate the tumors into small pieces.
  - Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[6]
  - Filter the cell suspension through a cell strainer to remove clumps.
- Antibody Staining:
  - Wash the cells with FACS buffer (PBS with 2% FBS).
  - Stain for surface markers (e.g., CD45, CD3, CD4, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C.
  - Wash the cells to remove unbound antibodies.
  - Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.
  - Stain for the intracellular marker Foxp3 with a fluorescently conjugated antibody for 30 minutes at room temperature.
  - Wash the cells.
- Flow Cytometry Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software, gating on CD45+ leukocytes, then CD3+ T cells, and subsequently identifying CD4+, CD8+, and Foxp3+ populations.

## Analysis of Intracellular Signaling: Akt Phosphorylation

Application: **Z-360** has been shown to reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[1] Phospho-flow cytometry can be used to quantify the levels of phosphorylated Akt (p-Akt) in cancer cells following treatment with **Z-360**.

#### Illustrative Data:

The following table provides hypothetical quantitative data on the effect of **Z-360** on Akt phosphorylation in a pancreatic cancer cell line.

| Treatment         | Concentration | Percentage of p-<br>Akt Positive Cells<br>(Mean ± SD) | Mean Fluorescence<br>Intensity (MFI) of p-<br>Akt (Mean ± SD) |
|-------------------|---------------|-------------------------------------------------------|---------------------------------------------------------------|
| Untreated Control | -             | 75.3 ± 5.8%                                           | 12,500 ± 1,500                                                |
| Z-360             | 1 μΜ          | 42.1 ± 4.2%                                           | 6,800 ± 950                                                   |
| Z-360             | 10 μΜ         | 21.5 ± 3.1%                                           | 3,200 ± 500                                                   |

Signaling Pathway:





Click to download full resolution via product page

Caption: **Z-360** inhibits the CCK-2R/PI3K/Akt pathway.

#### Protocol:

- Cell Culture and Treatment:
  - Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) to 70-80% confluency.
  - Treat the cells with varying concentrations of **Z-360** or a vehicle control for a specified time.



- Cell Fixation and Permeabilization:
  - Harvest the cells and fix immediately with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.
  - Permeabilize the cells with cold methanol to allow antibody access to intracellular proteins.
- Antibody Staining:
  - Wash the cells with FACS buffer.
  - Stain with a fluorescently conjugated antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) for 1 hour at room temperature.
  - Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data to determine the percentage of p-Akt positive cells and the mean fluorescence intensity (MFI).

### Analysis of Intracellular Cytokine Production: IL-1β

Application: **Z-360** is known to inhibit the production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1 $\beta$ ).[1] Intracellular cytokine staining (ICS) by flow cytometry can be used to detect and quantify the levels of IL-1 $\beta$  within individual cells.

#### Illustrative Data:

The following table presents hypothetical quantitative data on the effect of **Z-360** on IL-1 $\beta$  production in stimulated immune cells.



| Treatment            | Concentration | Percentage of IL-1β<br>Positive Cells (Mean ± SD) |
|----------------------|---------------|---------------------------------------------------|
| Unstimulated Control | -             | 1.2 ± 0.3%                                        |
| Stimulated Control   | -             | 25.6 ± 3.9%                                       |
| Z-360 + Stimulant    | 1 μΜ          | 12.8 ± 2.1%                                       |
| Z-360 + Stimulant    | 10 μΜ         | 5.4 ± 1.2%                                        |

Experimental Workflow:







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CCK2R for pancreatic cancer chemoprevention PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 5. Flow Cytometry · 360biolabs [360biolabs.com]
- 6. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 7. Flow cytometric analysis of cell signaling proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of Z-360 Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676968#flow-cytometry-applications-with-z-360]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com